tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
Description
tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent at the 4-position, and a methyl group at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules requiring stereochemical precision. Its stereochemistry (3S,4R) and functional groups influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Catalytic Hydrogenation
The most industrially viable method involves catalytic hydrogenation of cyanopyrrolidine precursors. As detailed in patent CN105017244A , anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate undergoes hydrogenation with Raney nickel (50 psi H₂, 50°C, 5 hours) to yield the trans-isomer with 72% efficiency (Table 1). The cis-isomer requires a two-step protocol: cyano reduction followed by sodium ethoxide-mediated cyclization (37.5% yield) .
Table 1: Hydrogenation Conditions and Outcomes
| Isomer | Catalyst | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Trans | Raney Ni | 50°C | 5 h | 72% | 98.5% |
| Cis | NaOEt | Reflux | 5 h | 37.5% | 95.2% |
This method's limitation lies in the cis-isomer's lower yield due to competing elimination pathways .
Enzymatic Resolution for Enantiomeric Enrichment
WO2009005647A2 discloses an enzymatic approach using lipases (e.g., Candida antarctica lipase B) to hydrolyze racemic mixtures. The (3S,4R)-enantiomer is obtained with >99% ee when using tert-butyl (3R,4S)-4-acetoxy-3-methylpiperidine-1-carboxylate as substrate in phosphate buffer (pH 7.0, 37°C, 24 h). The kinetic resolution achieves 45% conversion, adhering to Kazlauskas' rule for secondary alcohols .
Boc-Protection of Piperidine Precursors
Manchester Organics and VulcanChem describe Boc-protection strategies starting from 4-hydroxy-3-methylpiperidine:
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Base-Mediated Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane using DMAP (4-dimethylaminopyridine) gives 89% yield after 12 hours .
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Microwave-Assisted Synthesis : Irradiation at 100°C for 30 minutes enhances yield to 94% while reducing epimerization risks .
Critical Parameters :
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pH control (<8.5) prevents N-deprotection
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Anhydrous conditions minimize hydrolysis
Asymmetric Reduction of Ketone Intermediates
The University of Sheffield thesis outlines a stereocontrolled route via organozinc additions:
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(3R,4S)-4-hydroxy-3-methylpiperidin-2-one is treated with Et₂Zn/CH₂I₂ (Barbier conditions) to install the methyl group.
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Boc-protection under standard conditions affords the target compound in 68% overall yield (dr 95:5) .
This method's diastereoselectivity stems from chelation control between zinc and the piperidine nitrogen .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | ee/dr | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 72% | dr 95:5 | Industrial | 1200 |
| Enzymatic Resolution | 45% | ee >99% | Pilot | 8500 |
| Boc Protection | 89% | N/A | Lab | 600 |
| Asymmetric Reduction | 68% | dr 95:5 | Lab | 3200 |
Catalytic hydrogenation balances cost and efficiency for bulk production, while enzymatic methods suit high-purity applications .
Challenges in Process Optimization
Key hurdles include:
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Synthesis and Preparation
The synthesis of tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves cyclization reactions of appropriate precursors followed by selective functional group manipulations. This compound can be synthesized through various methods including:
- Cyclization Reactions : Using starting materials that facilitate the formation of the piperidine ring.
- Functional Group Modifications : Employing reagents such as acids or bases to introduce hydroxyl or carboxyl groups.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. Its reactivity allows chemists to create compounds with tailored properties for specific applications.
Biological Research
This compound has garnered attention in biological studies due to its potential interactions with enzymes and receptors. It is particularly relevant in:
- Enzyme Interaction Studies : Investigating how this compound influences enzyme activity can reveal insights into metabolic pathways.
- Drug Discovery : Its ability to modulate receptor binding affinities makes it a candidate for developing new pharmaceuticals targeting neurological disorders.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential neuroprotective effects. It may act as a precursor in synthesizing drugs aimed at treating conditions such as Alzheimer's disease by affecting neurotransmitter systems.
Industrial Applications
The compound is also utilized in the development of specialty chemicals that find applications in agriculture and materials science. Its properties enable the formulation of effective agrochemicals and advanced materials.
In Vitro Studies
Research has demonstrated that this compound protects astrocytes from amyloid-beta toxicity, a hallmark of Alzheimer's pathology. This suggests its potential role in neuroprotection.
In Vivo Studies
Studies involving scopolamine-induced oxidative stress models indicate that this compound reduces levels of malondialdehyde (MDA), a marker for oxidative damage. Its efficacy was comparable to galantamine, a known cholinesterase inhibitor, highlighting its therapeutic potential.
Comparative Studies with Other Compounds
Comparative studies have shown that while similar compounds exhibit some neuroprotective effects, this compound demonstrates unique properties due to its specific stereochemistry and functional groups.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in neurotransmitter pathways |
| Cellular Protection | Protects against oxidative stress in neuronal cells |
| Anti-inflammatory Effects | Reduces inflammatory markers in biological systems |
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Stereochemical Variations
Compound 1 : tert-Butyl (3S,4S)-4-hydroxy-3-phenethyl-4-phenylpiperidine-1-carboxylate ()
- Substituents : Phenethyl (C3), phenyl (C4).
- Stereochemistry : (3S,4S) diastereomer.
- Synthesis : Achieved via borylative propargylation and mesylation, yielding 83% over two steps .
- Key Difference : Bulky aromatic substituents enhance lipophilicity (predicted XlogP >3) compared to the target compound’s methyl group.
Compound 2 : (3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate ()
- Substituents : Hydroxymethyl (C3), 4-fluoro-3-(methoxycarbonyl)phenyl (C4).
- Synthesis : TBAF-mediated deprotection of a silyl ether achieved 100% yield .
Compound 3 : tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate ()
- Substituents : Fluoro (C3), hydroxyl (C4).
- Stereochemistry : (3R,4S) enantiomer.
Compound 4 : (3R,4R)-3-Hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate ()
- Substituents : 4-hydroxyphenyl (C4).
- Physicochemical Properties: XlogP = 2, hydrogen-bond donors = 2, acceptors = 4 .
Key Observations :
- Compound 2’s high yield reflects efficient deprotection strategies.
- Lower yields in Compound 5 highlight challenges in introducing complex aromatic substituents .
Biological Activity
Tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, identified by CAS number 955028-93-0, is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and modulation of neurodegenerative processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound exhibits multiple mechanisms relevant to neuroprotection:
- Inhibition of β-secretase and Acetylcholinesterase : The compound has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease through amyloid beta peptide aggregation .
- Reduction of Inflammatory Markers : In vitro studies demonstrated that this compound reduces tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers in astrocytes stimulated with amyloid beta 1-42, suggesting a protective role against neuroinflammation .
- Cell Viability Enhancement : The compound significantly improved cell viability in astrocytes exposed to amyloid beta 1-42, indicating its potential as a protective agent in neurodegenerative conditions .
In Vitro Studies
A study published in Molecules explored the protective effects of this compound on astrocytes. Key findings include:
- Cell Viability : The compound maintained 100% cell viability at a concentration of 100 μM when co-administered with Aβ 1-42, compared to a significant decrease in viability when Aβ was administered alone (43.78 ± 7.17% viability) .
- Oxidative Stress Reduction : Treatment with the compound resulted in lower malondialdehyde (MDA) levels compared to control groups subjected to scopolamine-induced oxidative stress, highlighting its antioxidant properties .
Case Studies
A notable case study involved the administration of this compound in an animal model:
- In Vivo Efficacy : In a rat model subjected to scopolamine-induced cognitive impairment, the compound exhibited moderate protective effects against cognitive decline but did not significantly outperform established treatments like galantamine . This outcome suggests that while promising, further optimization for bioavailability and efficacy is required.
Comparative Analysis
The following table summarizes the biological activities and effects observed with this compound compared to other compounds studied for similar neuroprotective effects:
| Compound Name | β-secretase Inhibition | Acetylcholinesterase Inhibition | Cell Viability Improvement | Oxidative Stress Reduction |
|---|---|---|---|---|
| This compound | IC50 = 15.4 nM | Ki = 0.17 μM | Significant at 100 μM | Significant reduction in MDA |
| Galantamine | Moderate | Strong | Moderate | Moderate |
| Donepezil | Strong | Strong | High | Low |
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates. For example, Boc-protected precursors are treated with agents like tetrabutylammonium fluoride (TBAF) in THF to remove silyl protecting groups .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., Novozyme 435 lipase) to achieve the desired (3S,4R) configuration. Kinetic resolution in methyl tert-butyl ether at 50°C yields enantiomeric excess (ee) >97% .
- Purification : Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) or crystallization for final isolation .
Q. How is the stereochemistry and purity of this compound validated?
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar piperidine derivatives .
- NMR spectroscopy : Key signals include δ 1.4–1.5 ppm (tert-butyl group) and δ 3.5–4.5 ppm (piperidine protons). Coupling constants (e.g., J = 6.9–10.5 Hz) confirm stereochemistry .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB .
Advanced Research Questions
Q. What strategies address challenges in achieving high enantiomeric excess during synthesis?
- Enzyme selection : Lipases like Novozyme 435 show superior enantioselectivity (E = 40) for acetylation of the (3S,4R)-isomer .
- Solvent optimization : Polar aprotic solvents (e.g., methyl tert-butyl ether) enhance enzyme activity and substrate solubility .
- Reaction monitoring : Periodic sampling for ee analysis via HPLC prevents over-reaction and racemization .
Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?
- Dynamic NMR experiments : Detect rotameric equilibria or conformational flexibility that may obscure proton splitting patterns .
- Complementary techniques : Pair X-ray data with computational methods (e.g., density functional theory) to validate bond angles and torsional strain .
- Crystallographic software : SHELX programs refine disordered structures or twinned crystals, common in flexible piperidine derivatives .
Q. What role does this compound play in medicinal chemistry applications?
- Kinase inhibitor synthesis : Serves as a key intermediate in G protein-coupled receptor kinase (GRK) inhibitors. For example, derivatives with fluorophenyl and benzodioxole groups exhibit nanomolar potency .
- Prodrug development : The Boc group enhances solubility for in vivo studies, while the hydroxyl group enables conjugation (e.g., carbamate formation) .
Methodological Considerations
Q. How are reaction conditions optimized for scale-up?
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) improve yields in asymmetric propargylation steps .
- Temperature gradients : Reactions at −40°C minimize side reactions (e.g., epimerization), while room-temperature steps accelerate coupling .
- Workflow integration : Automated liquid handlers and inline analytics (e.g., FTIR) streamline multi-step syntheses .
Q. What analytical pitfalls arise in characterizing this compound?
- Mass spectrometry artifacts : In-source fragmentation of the Boc group may lead to misinterpretation of molecular ion peaks. High-resolution MS (HRMS) is essential .
- Residual solvents : Trace ethyl acetate or THF in NMR samples can obscure signals. Lyophilization or rigorous drying under vacuum is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
